Engineered Biocatalytic Synthesis Achieves 99% ee and 98% Yield, Outperforming Traditional Chemical Routes
The M6 imine reductase mutant enables synthesis of (R)-3-cyclopentyl-3-hydrazineylpropanenitrile, a direct precursor to the target intermediate, with 98% yield and 99% enantiomeric excess (ee) [1]. This biocatalytic route dramatically improves upon traditional chemical syntheses of the ruxolitinib intermediate, where yields as low as 14% and ee values around 90% have been reported [2].
| Evidence Dimension | Synthetic Yield and Enantiomeric Purity |
|---|---|
| Target Compound Data | Yield 98%, Enantiomeric Excess (ee) 99% (for (R)-3-cyclopentyl-3-hydrazineylpropanenitrile) |
| Comparator Or Baseline | Yield 14% (for 1-hydroxyl-1-cyclopentylpropionitrile via traditional route), ee 90% (for intermediate via POM-protected route) |
| Quantified Difference | Yield improvement of 84 percentage points; ee improvement of 9 percentage points |
| Conditions | IRED-catalyzed reductive amination using engineered mutant M6 at 30°C in aqueous buffer vs. conventional multi-step chemical synthesis |
Why This Matters
Procuring material synthesized via this optimized biocatalytic route ensures near-homochiral purity and reduces downstream purification costs, directly impacting cost of goods in ruxolitinib manufacturing.
- [1] Huang A, Zhang X, Yang Y, Shi C, Zhang B, Tuo X, Shen P, Jiao X, Zhang N. Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ACS Figshare, August 8, 2024. Mutant M6 with a yield of 98% and an enantiomeric excess (ee) of 99%. View Source
- [2] Synthesis method of ruxolitinib intermediate. Eureka Patsnap, April 8, 2015. 1-hydroxyl-1 cyclopentylpropionitrile yield is very low, only 14%. ee value is 90% for POM-protected intermediate. View Source
